molecular formula C12H11NO B112021 2-(3-Aminophenyl)phenol CAS No. 161887-01-0

2-(3-Aminophenyl)phenol

Cat. No.: B112021
CAS No.: 161887-01-0
M. Wt: 185.22 g/mol
InChI Key: YRKKSSIREUNVTO-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)phenol is an organic compound with the molecular formula C12H11NO It is a derivative of phenol, where the phenyl group is substituted with an amino group at the meta position

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-aminophenol, interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

Phenolic compounds, such as 2-(3-Aminophenyl)phenol, are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway . These compounds play salient physicochemical roles throughout their lifespan. Phenolic compounds are produced under various biotic and abiotic stresses and play key roles to alleviate stresses, regulate hormonal regulation, improve photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .

Pharmacokinetics

It is known that phenolic compounds are subjected to further modifications once ingested . These modifications can significantly impact the bioavailability of these compounds.

Result of Action

It is known that phenolic compounds have fetched substantial focus as the ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments, for example, diabetes, cvd, and cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the biosynthesis and function of phenolic compounds can be influenced by various biotic and abiotic stresses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Aminophenyl)phenol can be synthesized through several methods. One common approach involves the condensation reaction of m-phenylenediamine with salicylaldehyde in a 1:1 molar ratio . Another method includes the reduction of the corresponding nitrophenol by hydrogen in the presence of various catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Comparison with Similar Compounds

2-(3-Aminophenyl)phenol can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(3-aminophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKKSSIREUNVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621457
Record name 3'-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161887-01-0
Record name 3'-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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